N-cyclopropyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Description
This compound features a 1,3-thiazole core substituted at the 4-position with a cyclopropylacetamide group and at the 2-position with a sulfanyl-linked 4-methoxyphenyl ketone moiety.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-22-14-6-2-11(3-7-14)15(20)10-24-17-19-13(9-23-17)8-16(21)18-12-4-5-12/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZNABACLUJRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article will delve into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl amines with thiazole derivatives and various electrophiles. The specific synthetic routes may vary, but they often include steps such as:
- Formation of the thiazole ring.
- Introduction of the cyclopropyl group.
- Functionalization at the acetamide position.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group in the structure is believed to enhance this activity due to its ability to interact with bacterial enzymes and disrupt metabolic pathways.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
| Enzyme | Inhibition Activity | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Moderate | 12.5 |
| Urease | Strong | 5.0 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that compounds with similar structures exhibited varying degrees of antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound was found to have a comparable efficacy to established antibiotics, making it a candidate for further development in antimicrobial therapy .
- Neuroprotective Effects : In a neuropharmacological study, N-cyclopropyl derivatives were tested for their effects on cognitive function in rodent models. Results indicated that these compounds could improve memory retention and learning abilities, attributed to their AChE inhibitory properties .
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Cores
(a) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS# 338749-93-2)
- Key Features: Thiazole ring substituted with a 2-chlorophenyl group and a morpholinoacetamide side chain. Purity: 95% (industrial-grade synthesis) .
- Comparison: The morpholino group enhances solubility compared to the cyclopropyl group in the target compound. The 2-chlorophenyl substituent (electron-withdrawing) may reduce electron density at the thiazole ring compared to the 4-methoxyphenyl group (electron-donating), affecting binding interactions.
(b) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Features :
- Hydrogen-bonding patterns in analogs suggest similar crystal packing for the target compound, critical for stability and formulation.
Sulfanyl-Linked Derivatives with Pharmacological Activity
(a) VUAA-1 and OLC-12
- Key Features :
- Comparison :
- The target compound’s 4-methoxyphenyl ketone may offer distinct electronic profiles compared to triazole-containing analogs, altering target specificity.
- Sulfanyl linkages in both classes suggest shared metabolic stability challenges, such as susceptibility to oxidation.
(b) 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide
- Key Features :
- Comparison :
- The furan and triazole groups in this analog contrast with the thiazole and cyclopropyl groups in the target compound, highlighting how heterocycle choice impacts biological pathways.
Substituent-Driven Property Variations
(a) N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Features: Ethoxyphenyl and phenoxymethyl substituents enhance lipophilicity .
- Comparison :
- The target compound’s cyclopropyl group may reduce logP values compared to bulkier aryl substituents, affecting membrane permeability.
(b) N-(4-Phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide
- Comparison :
- Replacement of phenylsulfanyl with a 4-methoxyphenyl ketone in the target compound could alter intermolecular interactions and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
